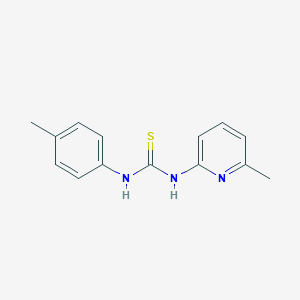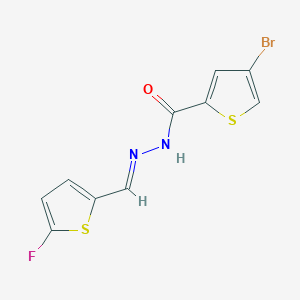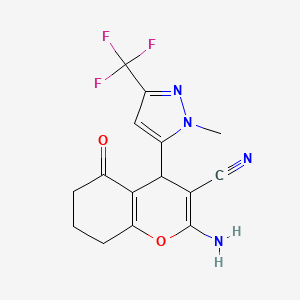methanone](/img/structure/B10916183.png)
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE is a synthetic organic compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a fluorophenyl group, an isoxazole ring, and a methylpiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Attachment of Methylpiperidino Moiety: The final step involves the attachment of the methylpiperidino group through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon center.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine nitrogen, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives
Reduction: Isoxazoline derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group and the isoxazole ring can enhance the compound’s bioactivity and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the isoxazole and fluorophenyl groups.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. The methylpiperidino moiety can modulate the compound’s overall pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- 5-Amino-3-(4-fluorophenyl)isoxazole
Uniqueness
Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE stands out due to the presence of the methylpiperidino group, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups allows for a broader range of applications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H17FN2O2 |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17FN2O2/c1-11-4-2-3-9-19(11)16(20)15-10-14(18-21-15)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
WWTZLGDEFRAEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-({[2-(methylsulfonyl)cyclohexyl]sulfonyl}methyl)benzene](/img/structure/B10916107.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)
![1-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10916126.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10916137.png)
![methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10916138.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10916145.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10916148.png)
![Methyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10916155.png)
![3-Chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916158.png)
![N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916174.png)

![N-(5-chloro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916179.png)
